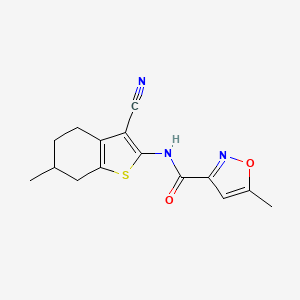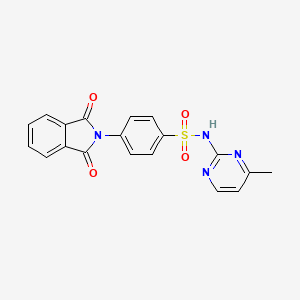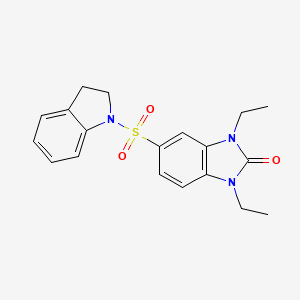![molecular formula C19H25NO4S B1223971 N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycin CAS No. 592473-65-9](/img/structure/B1223971.png)
N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of adamantyl-containing sulfonamides can be achieved through reactions of aromatic/heterocyclic aminosulfonamides with acyl chlorides derived from adamantyl-acetic acids or by using adamantyl isocyanate and isothiocyanate. These methods have produced compounds with good inhibitory potency against human carbonic anhydrase isozymes, comparable to clinically used drugs (Ilies et al., 2004). Furthermore, the esterification of adamantyl-acetic acid with N-aryl substituted 3-hydroxypyridine-4-one derivatives led to novel bioactive compounds characterized by their crystal and molecular structures (Peroković et al., 2013).
Molecular Structure Analysis
The molecular structure of adamantyl sulfonamides and related compounds, such as esters and amides derived from adamantyl-acetic acids, has been elucidated through various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal the separation of hydrophobic and hydrophilic regions and the formation of hydrogen bonding layers or chains, depending on the specific compound (Peroković et al., 2013).
Chemical Reactions and Properties
Adamantyl sulfonamides and their derivatives undergo various chemical reactions, including sulfonation, esterification, and amidation, to produce compounds with potential bioactivity. The reactions often involve the use of trifluoroacetic anhydride and sulfuric acid, leading to the synthesis of sulfoacetic acids and their derivatives with anti-HSV activity (Shmailov et al., 2012).
Physical Properties Analysis
The physical properties, such as lipophilicity, of adamantyl sulfonamides significantly contribute to their biological activity. For instance, compounds with high lipophilicity have shown good inhibitory potency against carbonic anhydrase isozymes and exhibited significant anticonvulsant activity in mice, suggesting their ability to cross the blood-brain barrier (Ilies et al., 2004).
Chemical Properties Analysis
The chemical properties of adamantyl-containing compounds are influenced by their structural features, including the presence of adamantyl moieties and sulfonyl or carboxylic acid groups. These features contribute to the compounds' reactivity, biological activity, and potential applications in medicine and pharmacology. The synthesis methods and reactions involved in producing these compounds allow for the introduction of various functional groups, enhancing their chemical diversity and applicability (Shmailov et al., 2012).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Tests
Diese Verbindung wird in pharmazeutischen Tests eingesetzt, da ihre hochwertigen Referenzstandards entscheidend für die Gewährleistung genauer Ergebnisse sind . Ihre einzigartige molekulare Struktur macht sie zu einem wertvollen Werkzeug für die Entwicklung neuer Medikamente und Therapeutika.
Medizinische Chemie
Im Bereich der medizinischen Chemie sind Adamantan-Derivate, einschließlich dieser Verbindung, für ihre biologische Aktivität bekannt. Sie werden zur Synthese bioaktiver Verbindungen verwendet, die als potenzielle Wirkstoffkandidaten dienen könnten .
Katalysatorentwicklung
Die Struktur der Verbindung ermöglicht ihre Verwendung in der Katalysatorentwicklung. Ihr Adamantan-Kern kann funktionalisiert werden, um Katalysatoren zu erzeugen, die verschiedene chemische Umwandlungen ermöglichen, die in industriellen Prozessen unerlässlich sind .
Nanomaterialien
Aufgrund ihres robusten Gerüsts wird diese Verbindung für Anwendungen in Nanomaterialien untersucht. Sie kann in größere molekulare Strukturen eingebaut werden, um Materialien mit einzigartigen Eigenschaften wie erhöhter thermischer Stabilität oder spezifischen Reaktionsmustern zu erzeugen .
Antivirale Forschung
Studien legen nahe, dass Adamantan-Derivate wie diese Verbindung antivirale Eigenschaften aufweisen können. Sie könnten möglicherweise virale Replikationsprozesse hemmen und so einen Weg für die Entwicklung neuer antiviraler Medikamente eröffnen.
Liposomenforschung
In der Liposomenforschung wurde gezeigt, dass Adamantyltripeptide, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, die Bewegungseigenschaften von Lipiden beeinflussen. Dies deutet auf potenzielle Anwendungen in Medikamententransportsystemen hin, bei denen Liposomen verwendet werden, um therapeutische Wirkstoffe zu transportieren .
Oberflächen-Erkennung
Die Struktur der Verbindung ermöglicht ihre Verwendung in Studien zur Oberflächen-Erkennung. Sie kann verwendet werden, um Wechselwirkungen auf molekularer Ebene zu untersuchen, was für die Entwicklung von Sensoren und diagnostischen Werkzeugen entscheidend ist .
Eigenschaften
IUPAC Name |
2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-25(23,24)20(12-18(21)22)17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNGPDPUCQUBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331270 | |
| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
592473-65-9 | |
| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B1223890.png)
![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)
![4-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223892.png)
![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)

![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)


![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)
![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223913.png)